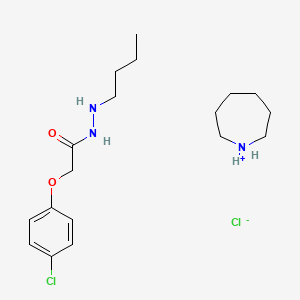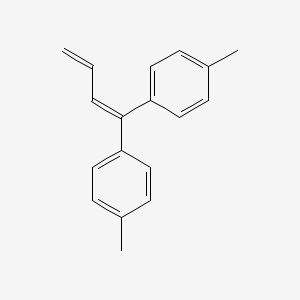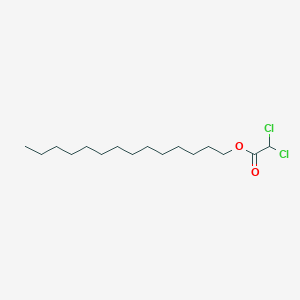
Tetradecyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl dichloroacetate: is an organic compound that belongs to the family of dichloroacetates, which are esters of dichloroacetic acid. The molecular formula of this compound is C16H30Cl2O2 . This compound is characterized by the presence of a tetradecyl group (a 14-carbon chain) attached to the dichloroacetate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity dichloroacetic acid and tetradecanol, along with efficient separation and purification techniques, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl dichloroacetate undergoes various chemical reactions, including:
Reduction: The dichloroacetate moiety can be reduced to form the corresponding chloroacetate or acetate derivatives.
Substitution: The chlorine atoms in the dichloroacetate group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Hydrolysis: Dichloroacetic acid and tetradecanol.
Reduction: Chloroacetate or acetate derivatives.
Substitution: Substituted dichloroacetate derivatives.
Scientific Research Applications
Chemistry: Tetradecyl dichloroacetate is used as a reagent in organic synthesis to introduce the dichloroacetate moiety into various molecules. It is also used in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound is used to study the effects of dichloroacetate esters on cellular metabolism and enzyme activity. It is particularly useful in investigating the inhibition of pyruvate dehydrogenase kinase, which plays a role in cellular respiration .
Medicine: It is being studied for its effects on tumor growth and its potential use in combination with other anticancer agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of specialty chemicals .
Mechanism of Action
The primary mechanism of action of tetradecyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This enzyme regulates the activity of the pyruvate dehydrogenase complex, which is crucial for cellular respiration. By inhibiting pyruvate dehydrogenase kinase, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing cellular respiration and energy production . This mechanism is particularly relevant in cancer research, where altered cellular metabolism is a hallmark of cancer cells .
Comparison with Similar Compounds
Dichloroacetic acid (DCA): A simpler analogue of tetradecyl dichloroacetate, used in similar research applications.
Trichloroacetic acid: Another chloroacetic acid derivative with different chemical properties and applications.
Chloroacetic acid: A related compound with a single chlorine atom, used in various chemical syntheses.
Uniqueness: this compound is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to its simpler analogues. This long-chain ester is more hydrophobic and has different solubility characteristics, making it suitable for specific applications in organic synthesis and biological research .
Properties
CAS No. |
83005-02-1 |
|---|---|
Molecular Formula |
C16H30Cl2O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
tetradecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)15(17)18/h15H,2-14H2,1H3 |
InChI Key |
JFGNOMDHPRPBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


plumbane](/img/structure/B13771670.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

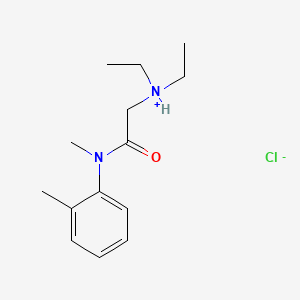
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
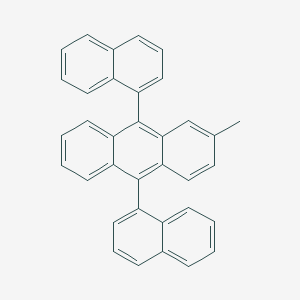
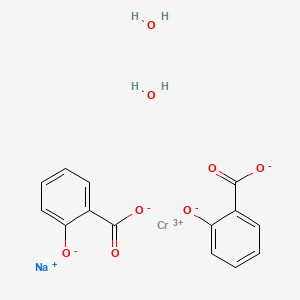
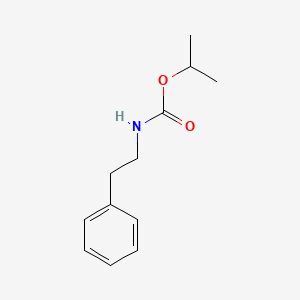
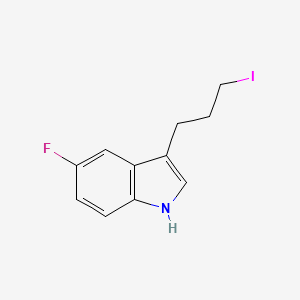
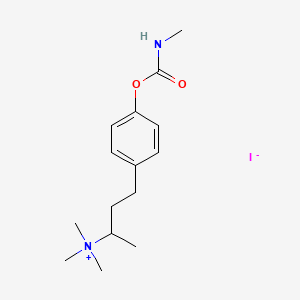
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
